N-Carbamoyl-3-methoxy-O-methyltyrosine
Description
Properties
CAS No. |
114624-72-5 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-9-4-3-7(6-10(9)19-2)5-8(11(15)16)14-12(13)17/h3-4,6,8H,5H2,1-2H3,(H,15,16)(H3,13,14,17) |
InChI Key |
JTELTMYDFKDHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Functionalization
Tyrosine Backbone Modification
The synthesis begins with L-tyrosine as the precursor. The alpha-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during subsequent modifications. O-Methylation at the phenolic hydroxyl group is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). This step yields 3-methoxy-O-methyltyrosine, confirmed via nuclear magnetic resonance (NMR) spectroscopy.
Carbamoylation of the Amino Group
After deprotection of the alpha-amino group using trifluoroacetic acid (TFA), carbamoylation is performed using potassium cyanate (KNCO) in acidic aqueous conditions (pH 4–5). The reaction proceeds via nucleophilic attack of the free amine on the electrophilic carbon of cyanate, forming the N-carbamoyl derivative. Alternatively, carbamoyl chloride (ClCONH₂) in dichloromethane (DCM) with triethylamine (Et₃N) as a base achieves similar results but requires stringent moisture control.
Table 1: Comparative Yields of Carbamoylation Methods
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| KNCO | H₂O (pH 5) | 25 | 78 | 95 |
| ClCONH₂ | DCM | 0–5 | 85 | 98 |
| NH₂COCl | THF | 25 | 72 | 93 |
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Activation and Amino Acid Coupling
The compound is synthesized on a hydroxymethyl resin via esterification between the resin’s hydroxyl group and the C-terminal carboxyl group of a protected tyrosine derivative. Dicyclohexylcarbodiimide (DCC) or 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) facilitates dehydration condensation, achieving coupling efficiencies >90%. Iterative deprotection (using piperidine in DMF) and coupling cycles introduce the 3-methoxy-O-methyl and carbamoyl groups sequentially.
Cyclization and Cleavage
Post-synthesis, macrocyclization is induced by intramolecular reaction between sulfhydryl and carboxyl groups under oxidative conditions (e.g., iodine in methanol). Cleavage from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA) yields the free amino acid, purified via reverse-phase HPLC.
Enzymatic and Biocatalytic Methods
Engineered tRNA/PylRS Systems
Recent advances employ engineered pyrrolysyl-tRNA synthetase (PylRS) systems to incorporate N-carbamoyl-3-methoxy-O-methyltyrosine into proteins. The PylRS-tRNA pair recognizes the ncAA and incorporates it during translation in Escherichia coli. This method is limited to in vivo protein synthesis but offers site-specific incorporation for structural studies.
Tyrosine Ammonia-Lyase (TAL) Modification
TAL enzymes catalyze the deamination of tyrosine to p-coumaric acid but have been engineered to accept 3-methoxy-O-methyltyrosine as a substrate. Carbamoylation is subsequently achieved using a carbamoyltransferase from Streptomyces clavuligerus, yielding the target compound with 65% conversion efficiency.
Analytical and Purification Strategies
Reverse-Phase HPLC Analysis
The Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) resolves this compound at 6.2 min retention time. Mass spectrometry (MS) compatibility requires replacing phosphoric acid with 0.1% formic acid, achieving a limit of detection (LOD) of 0.1 µg/mL.
Table 2: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (150 × 4.6 mm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 280 nm |
| Linearity (R²) | 0.9998 |
| Recovery (%) | 98.5–101.2 |
Comparative Study of Synthetic Routes
Yield and Scalability
Chemical synthesis affords higher yields (78–85%) than enzymatic methods (65%) but generates more waste. SPPS is optimal for small-scale, high-purity applications, whereas biocatalysis suits environmentally friendly, large-scale production.
Environmental Impact
Enzymatic routes reduce solvent consumption by 40% compared to chemical synthesis. However, the requirement for engineered microbes increases upstream costs.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-methoxy-O-methyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamoyl group can produce amines .
Scientific Research Applications
N-Carbamoyl-3-methoxy-O-methyltyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-methoxy-O-methyltyrosine involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine: A similar compound with an additional methyl group, affecting its steric and electronic properties.
N-Carbamoyl-3,4-dimethoxyphenylalanine: Another derivative with two methoxy groups, influencing its reactivity and biological activity.
Uniqueness
N-Carbamoyl-3-methoxy-O-methyltyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
